2-(Furan-3-yl)acetic acid
Overview
Description
2-(Furan-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring attached to an acetic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom and four carbon atoms
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their reactivity . The oxidation of furfural gives the corresponding 2-furoic acid, which can be transformed into dicarboxylic acids and unsubstituted compounds .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways due to their diverse biological and pharmacological properties .
Pharmacokinetics
It is known that the compound is a solid at room temperature and can dissolve in chloroform and methanol . These properties may influence its bioavailability.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The action, efficacy, and stability of 2-(Furan-3-yl)acetic acid can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from fire and oxidizing agents . It has a mildly irritating smell and may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate protective equipment should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Furan-3-yl)acetic acid can be synthesized through several methods. One common approach involves the reaction of furan with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furan compounds. Furfural, a key intermediate obtained from agricultural waste, can be converted to this compound through a series of chemical transformations, including oxidation and subsequent carboxylation .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorite (NaClO2) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(Furan-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar in structure but with the carboxyl group directly attached to the furan ring.
Furan-3-carboxylic acid: Another furan derivative with the carboxyl group at the 3-position.
Furan-2,5-dicarboxylic acid: Contains two carboxyl groups at the 2 and 5 positions of the furan ring.
Uniqueness: 2-(Furan-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances its potential for various applications .
Properties
IUPAC Name |
2-(furan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYAVXPERPSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356004 | |
Record name | 2-(furan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123617-80-1 | |
Record name | 2-(furan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Furan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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